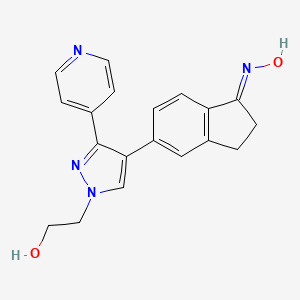

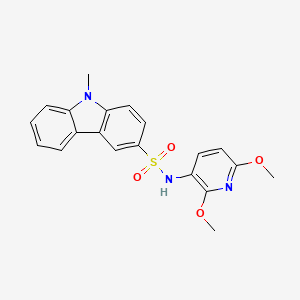

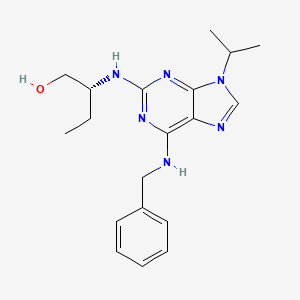

(E)-5-(1-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime

Overview

Description

5-[1-(2-hydroxyethyl)-3-pyridin-4-yl-4-pyrazolyl]-2,3-dihydroinden-1-one oxime is a member of indanes.

Scientific Research Applications

Synthetic Applications

N–N Bond-Forming Cyclization : This compound is involved in the efficient one-pot synthesis of N-aryl[3,4-d]pyrazolopyrimidines, demonstrating high E-diastereoselectivity. The synthesis utilizes electron-deficient hydroxylamines and features a key step of cyclization reaction to form the N–N bond of the product, highlighting its role in facilitating complex molecular architectures (Evans, Cheeseman, & Jones, 2012).

Synthesis of Pyridine Oxides and Isoxazolines : The compound’s derivatives have been used in the synthesis of pyridine oxides and isoxazolines from 4-(2-oxoalkylidene)-pyrans. This work illustrates its versatility in generating oximes that lead to a variety of heterocyclic structures, dependent on the reaction conditions and the substrates used (Crabbé, Haro, Rius, & Santos, 1975).

Material Science Applications

X-ray Crystallography of Oxime Complexes : Research involving dipyridin-2-ylmethanone oxime, a structurally similar compound, underlines the potential of such oximes in forming complexes with metals. These complexes have been analyzed using X-ray diffraction, providing insight into their molecular conformation and potential applications in material science and catalysis (Warad et al., 2018).

Biological Studies

Regulation of Apoptosis and Autophagy in Cancer Cells : A study on oxime-containing pyrazole derivatives, including compounds with a structural resemblance to (E)-5-(1-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime, demonstrated their capability to inhibit the proliferation of A549 lung cancer cells. This inhibition is mainly attributed to the induction of autophagy, showcasing the biological relevance of such compounds in therapeutic research (Zheng et al., 2010).

Mechanism of Action

GDC-0879, also known as (E)-5-(1-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime, GDC0879, or AR-00341677, is a potent and selective inhibitor of B-Raf . This compound has been studied for its potential therapeutic applications, particularly in the treatment of cancer and kidney diseases .

Target of Action

The primary target of GDC-0879 is B-Raf , particularly the BRAF V600E mutation . B-Raf is a protein kinase involved in sending signals inside cells, which are involved in directing cell growth. In many types of cancers, B-Raf is mutated, leading to constant cell growth and proliferation .

Mode of Action

GDC-0879 binds to B-Raf, specifically the BRAF V600E mutation, inhibiting its activity . This inhibition disrupts the overactive signaling pathways in cancer cells, leading to reduced cell proliferation .

Biochemical Pathways

The key biochemical pathway affected by GDC-0879 is the Raf/MEK/ERK pathway . By inhibiting B-Raf, GDC-0879 prevents the activation of this pathway, which is often overactive in cancer cells. This leads to a decrease in cell proliferation and survival .

Pharmacokinetics

GDC-0879 is orally bioavailable, making it a useful probe to interrogate RAF biology . The compound exhibits potent and selective inhibition of B-Raf, with an IC50 of 0.13 nM . The pharmacokinetics and disposition of GDC-0879 have been characterized in mouse, rat, dog, and monkey .

Result of Action

GDC-0879 has been shown to protect kidney podocytes from injury through paradoxical activation of the MEK/ERK pathway . It has also been found to promote podocyte survival against an array of cellular stressors . In cancer cells, GDC-0879’s inhibition of the Raf/MEK/ERK pathway leads to reduced cell proliferation and survival .

Action Environment

The action of GDC-0879 can be influenced by the cellular environment. For instance, the responsiveness of BRAF V600E melanoma cells to GDC-0879 could be dramatically altered by pharmacologic and genetic modulation of the phosphatidylinositol 3-kinase pathway . This suggests that the compound’s action, efficacy, and stability may be influenced by various environmental factors within the cell .

Biochemical Analysis

Biochemical Properties

GDC-0879 interacts with several biomolecules, primarily enzymes and proteins involved in the Raf/MEK/ERK signaling pathway . It has been shown to inhibit B-Raf, a serine/threonine kinase, with an IC50 of 0.13 nM . This interaction leads to the inhibition of the downstream MEK and ERK kinases, thereby disrupting the signaling pathway .

Cellular Effects

GDC-0879 has significant effects on various types of cells and cellular processes. It has been shown to reduce the viability of B-Raf mutant cells, such as the MALME3M cell line . In A375 melanoma and Colo205 colorectal carcinoma cell lines, GDC-0879 exhibits dose-dependent pMEK1 inhibition . Furthermore, it has been found to protect kidney podocytes from injury by paradoxically activating the MEK/ERK pathway .

Molecular Mechanism

The molecular mechanism of GDC-0879 involves its binding to the B-Raf enzyme, leading to the inhibition of the Raf/MEK/ERK signaling pathway . This disruption of the signaling pathway can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of GDC-0879 have been observed over time in laboratory settings. It has been shown to cause sustained pharmacodynamic inhibition of the Raf/MEK/ERK pathway in both cell line and patient-derived BRAF V600E tumors

Metabolic Pathways

GDC-0879 is involved in the Raf/MEK/ERK signaling pathway . It interacts with the B-Raf enzyme, leading to the inhibition of this pathway .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-5-(1-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime involves the condensation of 2-hydroxyethyl pyrazole with pyridine-4-carboxaldehyde, followed by the reaction of the resulting product with 2,3-dihydro-1H-inden-1-one oxime in the presence of a base. The final step involves the isomerization of the resulting compound to obtain the (E)-isomer.", "Starting Materials": [ "2-hydroxyethyl pyrazole", "pyridine-4-carboxaldehyde", "2,3-dihydro-1H-inden-1-one oxime", "base" ], "Reaction": [ "Step 1: Condensation of 2-hydroxyethyl pyrazole with pyridine-4-carboxaldehyde in the presence of a base to form the corresponding Schiff base.", "Step 2: Reaction of the Schiff base with 2,3-dihydro-1H-inden-1-one oxime in the presence of a base to form the desired compound.", "Step 3: Isomerization of the resulting compound to obtain the (E)-isomer." ] } | |

CAS RN |

905281-76-7 |

Molecular Formula |

C19H18N4O2 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

2-[4-[(1Z)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol |

InChI |

InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2/b22-18- |

InChI Key |

DEZZLWQELQORIU-PYCFMQQDSA-N |

Isomeric SMILES |

C1C/C(=N/O)/C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO |

SMILES |

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO |

Canonical SMILES |

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

2-(4-(1-(hydroxyimino)-2,3-dihydro-1H-inden-5-yl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol GDC 0879 GDC-0879 GDC0879 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-{1-[2-(4-Aminophenyl)-2-Oxoethyl]-1h-Benzimidazol-2-Yl}-1,2,5-Oxadiazol-3-Yl)amino]propanenitrile](/img/structure/B1683846.png)

![N-[4-(2-tert-Butylphenylsulfonyl)phenyl]-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide](/img/structure/B1683861.png)